molecular formula C10H10ClFO3 B13608386 Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13608386
M. Wt: 232.63 g/mol
InChI Key: IHAKZNKYCYEOIM-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate is a synthetic ester featuring a 2-chloro-6-fluorophenyl substituent attached to a 2-hydroxypropanoate methyl ester backbone. While direct evidence regarding its synthesis or applications is absent in the provided materials, structurally analogous compounds, such as benzophenone derivatives isolated from Ranunculus ternatus (e.g., compound 1 in ), demonstrate the importance of phenyl-ring substituents and ester moieties in modulating biological activity .

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9,13H,5H2,1H3

InChI Key

IHAKZNKYCYEOIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC=C1Cl)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate or 3-(2-chloro-6-fluorophenyl)-2-carboxypropanoate.

    Reduction: Formation of 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The hydroxy group can participate in hydrogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

  • Compound 1 (Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate): Features a dihydroxybenzoyl group and multiple hydroxyl substituents on the phenyl ring, enhancing hydrogen-bonding capacity . The methyl ester group contributes to moderate lipophilicity.
  • Target Compound : The 2-chloro-6-fluorophenyl group introduces steric and electronic effects distinct from the dihydroxybenzoyl group in Compound 1. The methyl ester balances lipophilicity and solubility relative to bulkier esters.

Physical and Chemical Properties

  • Solubility : Compound 1’s multiple hydroxyl groups likely enhance water solubility compared to the target compound’s chloro-fluoro-phenyl group, which may favor organic solvents .
  • Hydrogen Bonding: The target compound’s hydroxyl and ester carbonyl groups can form intramolecular or intermolecular hydrogen bonds, similar to patterns observed in Compound 1 . In contrast, the enone-thienyl derivative () exhibits weaker hydrogen-bonding networks .

Analytical Characterization

  • X-ray Crystallography: The enone-thienyl derivative () was structurally validated via X-ray diffraction , a method also applicable to the target compound. SHELX software () is widely used for such analyses .
  • Spectroscopy : Compound 1’s structure was confirmed via NMR and mass spectrometry , methods likely employed for the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Functional Groups Molecular Weight (approx.) Biological Activity
Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate (Target) 2-Cl, 6-F-phenyl Ester, hydroxyl ~228.6 Not reported
Compound 1 () Dihydroxybenzoyl, dihydroxyphenyl Ester, hydroxyl, ketone ~408.3 Anti-tuberculosis
3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one () 2-Cl, 6-F-phenyl, thienyl Enone, ketone ~278.7 Not reported
n-Butyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (Compound 2, ) n-Butyl ester, dihydroxy groups Ester, hydroxyl, ketone ~450.4 Synergistic anti-TB with Compound 4

Research Findings and Discussion

  • Substituent Impact : Electron-withdrawing chloro-fluoro groups in the target compound may reduce electron density on the phenyl ring compared to Compound 1’s hydroxyl-rich system, affecting reactivity and target interactions .
  • Ester Chain Length : The methyl ester in the target compound likely offers a balance between solubility and cell permeability, whereas n-butyl esters (Compound 2) prioritize lipophilicity .
  • Crystallography and Validation : Structural elucidation of similar compounds (e.g., ) relies on X-ray crystallography and SHELX software, suggesting analogous methods for the target compound .

Biological Activity

Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H12ClF O3
  • Molecular Weight : 246.67 g/mol
  • CAS Number : 1181740-56-6
  • IUPAC Name : this compound

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It has been suggested that the compound interacts with certain receptors, potentially impacting signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound possesses significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4Induction of apoptosis via caspase activation
A549 (Lung)7.2Inhibition of cell proliferation
HeLa (Cervical)4.8Disruption of mitochondrial function

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in ACS Omega evaluated the efficacy of various compounds against NCI-60 human cancer cell lines. This compound was included in the screening and exhibited notable activity against breast and lung cancer cell lines, with IC50 values indicating potent effects .
  • Anti-inflammatory Mechanism :
    • Research conducted at the University of Groningen explored the anti-inflammatory properties of several derivatives of similar compounds. The findings suggested that this compound could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

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